molecular formula C11H15NO4 B2385838 Methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate CAS No. 532986-43-9

Methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate

Cat. No.: B2385838
CAS No.: 532986-43-9
M. Wt: 225.244
InChI Key: FFJDUFXMQUYNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate is an organic compound that belongs to the class of aromatic amino esters This compound is characterized by the presence of an amino group and two methoxy groups attached to a phenyl ring, along with a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate typically involves the reaction of 3,5-dimethoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired amino ester product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or ethanol

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOMe) or other strong bases in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Receptor Interaction: Modulating receptor function and signaling pathways.

    Pathways Involved: Various biochemical pathways, including oxidative stress response and cell signaling cascades.

Comparison with Similar Compounds

Methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate can be compared with other similar compounds, such as:

    Methyl 2-amino-2-(4-methoxyphenyl)acetate: Differing by the position and number of methoxy groups.

    Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate: Differing by the position of methoxy groups.

    Methyl 2-amino-2-(3,5-dimethylphenyl)acetate: Differing by the substitution of methoxy groups with methyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-14-8-4-7(5-9(6-8)15-2)10(12)11(13)16-3/h4-6,10H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJDUFXMQUYNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(C(=O)OC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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